(1-methyl-1H-indol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-methyl-1H-indol-4-yl)methanol” is a chemical compound with the molecular formula C10H11NO . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-indol-4-yl)methanol” can be represented by the SMILES string and InChI key provided in the Sigma-Aldrich database . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“(1-methyl-1H-indol-4-yl)methanol” is a chemical compound with the molecular formula C10H11NO . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved documents.Scientific Research Applications
Anticancer Activity
Indole derivatives have been studied for their potential in treating cancer cells. Some compounds have shown effective antiproliferative activities against various cancer cell lines, such as HeLa, MCF-7, and HT-29 .
Antimicrobial Properties
These compounds are also recognized for their ability to combat microbes, which makes them valuable in the development of new antimicrobial agents .
Treatment of Disorders
Indoles are being explored for their therapeutic potential in treating different types of disorders within the human body due to their biologically vital properties .
Anti-HIV Activity
Novel indolyl derivatives have been reported to show promise as anti-HIV agents, with molecular docking studies supporting their potential use in this field .
Antitubercular Activity
Derivatives of indole have been prepared and investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, showing effectiveness in both active and dormant states .
Anti-inflammatory and Analgesic Effects
The physiological activity of indole compounds extends to anti-inflammatory and analgesic effects, which can be leveraged in the development of new medications for pain and inflammation management .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which include (1-methyl-1h-indol-4-yl)methanol, have been found to bind with high affinity to multiple receptors . This suggests that (1-methyl-1H-indol-4-yl)methanol may interact with a variety of biological targets, contributing to its potential therapeutic effects.
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (1-methyl-1H-indol-4-yl)methanol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that (1-methyl-1H-indol-4-yl)methanol influences multiple biochemical pathways
Result of Action
The broad range of biological activities associated with indole derivatives suggests that (1-methyl-1h-indol-4-yl)methanol could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
(1-methylindol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-6,12H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDMALIGWIPQLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589842 |
Source
|
Record name | (1-Methyl-1H-indol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-4-yl)methanol | |
CAS RN |
859850-95-6 |
Source
|
Record name | 1-Methyl-1H-indole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859850-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Methyl-1H-indol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.